Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate
Description
Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is a synthetic intermediate with a piperidine backbone modified by a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl-linked 2-oxo-1,2-dihydropyrimidinyl ethyl moiety. It is commonly utilized in medicinal chemistry for the development of small-molecule inhibitors or modulators targeting enzymes or receptors, particularly in central nervous system (CNS) disorders or cancer therapeutics .
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[2-(2-oxopyrimidin-1-yl)ethylamino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-18(2,3)26-17(25)22-10-5-14(6-11-22)13-15(23)19-8-12-21-9-4-7-20-16(21)24/h4,7,9,14H,5-6,8,10-13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROVJQOHWXWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of functional groups. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable pyrimidine derivative is introduced.
Addition of Functional Groups: Functional groups such as tert-butyl and oxo groups are added through various organic reactions, including esterification and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Acidic conditions cleave this moiety, yielding a free amine and releasing CO₂ and isobutylene.
This step is critical for further functionalization of the piperidine nitrogen.
Functionalization of the Piperidine Ring
The piperidine ring can undergo alkylation or acylation reactions at the nitrogen after deprotection. For example:
-
Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides or anhydrides to introduce new carbonyl groups.
Data from analogous reactions with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate :
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Nucleophilic substitution | NaH, DMF, 2-bromo-5-nitropyridine | 62% |
| Mitsunobu reaction | DIAD, PPh₃, THF | 60–74% |
Modification of the Carbamoyl Methyl Linker
The carbamoyl group (NHCO) may undergo hydrolysis or serve as a site for further coupling:
-
Hydrolysis : Under acidic (HCl, H₂O/THF) or basic (NaOH, H₂O/EtOH) conditions to yield carboxylic acid or amine derivatives.
-
Cross-coupling : Use of carbodiimides (e.g., EDC/HOBt) to form amides with carboxylic acids.
Reactivity of the Dihydropyrimidinone Moiety
The 2-oxo-1,2-dihydropyrimidinyl group participates in:
-
Hydrogen bonding : Stabilizes interactions in biological systems (e.g., enzyme inhibition).
-
Tautomerization : Keto-enol tautomerism may influence electronic properties and reactivity.
-
Electrophilic substitution : Potential for halogenation or nitration at electron-rich positions.
Stepwise Assembly
-
Piperidine intermediate synthesis :
-
Carbamoyl linkage formation :
-
Coupling of activated carboxylic acids (e.g., chloroformates) with amines.
-
Purification and Optimization
| Parameter | Method | Outcome |
|---|---|---|
| Column chromatography | Silica gel, ethyl acetate/hexane | Isolate pure product (>95% purity) |
| Recrystallization | Ethanol/water | Improve crystalline stability |
Stability Under Various Conditions
| Condition | Stability Profile |
|---|---|
| Acidic (pH < 3) | Boc group cleavage; carbamate hydrolysis |
| Basic (pH > 10) | Potential saponification of esters/amides |
| Oxidative | Susceptible to radical degradation |
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of Boc with acetyl | Faster deprotection under mild conditions |
| Piperidine → pyrrolidine | Altered ring strain and nucleophilicity |
| Dihydropyrimidinone → pyrimidine | Reduced hydrogen-bonding capacity |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate may exhibit antiviral properties. Interaction studies have shown binding affinity to viral enzymes, suggesting potential as antiviral agents against diseases such as hepatitis and HIV .
Anticancer Properties
The compound's structural features suggest it may inhibit tumor growth by interacting with specific receptors involved in cancer cell proliferation. Various studies have employed in vitro assays to evaluate its antiproliferative effects on different cancer cell lines, demonstrating promising results .
Neuroprotective Effects
Emerging evidence suggests that similar dihydropyrimidine derivatives possess neuroprotective properties. These compounds may mitigate neurodegeneration by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available starting materials such as piperidine derivatives and dihydropyrimidinones.
- Reaction Conditions : Various reaction conditions are employed, including solvent-free conditions and the use of catalysts to enhance yield and purity.
- Purification : The final product is often purified through recrystallization or chromatographic techniques to ensure high purity suitable for biological testing .
A study evaluated the biological activity of similar compounds using cell viability assays against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .
Structure-Activity Relationship Studies
Research focused on the structure-activity relationship (SAR) of related compounds has provided insights into how modifications to the piperidine or dihydropyrimidine moieties influence biological activity. These findings guide the design of more potent analogs with improved efficacy and reduced side effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on structural features , synthetic routes , and pharmacological relevance .
Structural Analogues
Key Structural and Functional Differences
- Pyrimidinone vs. Pyridinone Moieties: The target compound’s 2-oxo-1,2-dihydropyrimidine group (a uracil derivative) contrasts with the pyridinone group in ’s analogue. Pyrimidinones are more polar and exhibit stronger hydrogen-bonding capacity, which may enhance target binding specificity .
- Boc Protection Stability: All compounds share the Boc group, but its stability varies with substituents. For example, the acetylated piperidine in ’s compound requires acidic deprotection, whereas the pyrimidinone group in the target compound may necessitate milder conditions .
Pharmacological and Biochemical Insights
- ’s benzyl-ethyl analogue demonstrated submicromolar potency as a muscarinic M₅ PAM, highlighting the importance of lipophilic substituents for CNS penetration .
- ’s pyridinone-indole derivative showed >97% purity and specificity for kinase targets, emphasizing the role of heterocyclic diversity in optimizing selectivity .
Biological Activity
Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a dihydropyrimidinone moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 364.446 g/mol. The presence of functional groups such as carbamoyl and carboxylate enhances its reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antiviral Activity : Interaction studies suggest that this compound may bind to enzymes and receptors involved in viral replication, potentially inhibiting viral proliferation.
- Antitumor Activity : The compound's structural features may allow it to target cancer cell pathways, although specific mechanisms remain under investigation.
- Antimicrobial Properties : Similar derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections .
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : Utilizing cyclohexanone derivatives and various amines to form the piperidine core.
- Functional Group Modifications : Introducing the carbamoyl and carboxylate groups through acylation reactions.
These methods yield the target compound in moderate to high yields, facilitating further biological testing .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Enzyme inhibition | |
| Antitumor | Cell cycle disruption | |
| Antimicrobial | Bacterial growth inhibition |
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- In Vitro Studies : Research demonstrated that derivatives with similar dihydropyrimidine structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cells, showing IC50 values in the low micromolar range .
- In Vivo Models : Animal studies indicated that these compounds could reduce tumor size in xenograft models by modulating key signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Testing : Compounds were evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity comparable to established antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between intermediates containing the piperidine-carboxylate core and functionalized dihydropyrimidine moieties. Key steps include:
- Coupling reagents : Use of DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate carboxylic acid intermediates .
- Solvent selection : Refluxing in dichloromethane or ethyl acetate for optimal yield and purity .
- Work-up : Purification via column chromatography or recrystallization to isolate the final product.
Q. How is structural confirmation performed for this compound?
Methodological characterization involves:
Q. What safety protocols are recommended for handling this compound?
- Protective equipment : Wear respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy .
- Lab infrastructure : Ensure access to eyewash stations and chemical fume hoods .
- Storage : Keep in a cool, dry environment away from ignition sources .
Advanced Research Questions
Q. How can synthetic impurities be identified and resolved during scale-up?
- Analytical techniques : Use HPLC-MS or UPLC-PDA to detect by-products (e.g., unreacted intermediates or hydrolysis derivatives) .
- Process optimization : Adjust reaction stoichiometry (e.g., excess coupling reagents) or solvent polarity to minimize side reactions .
- Case study : A 2025 study resolved a 5% impurity by introducing a gradient recrystallization step in acetonitrile/water .
Q. How do structural modifications to the dihydropyrimidine moiety affect bioactivity?
A comparative analysis of analogs reveals:
| Modification Site | Bioactivity Impact | Example Reference |
|---|---|---|
| 2-Oxo group replacement | Reduced binding affinity to kinase targets | |
| Ethyl carbamoyl extension | Enhanced solubility but lower metabolic stability | |
| Methyl substitution on pyrimidine | Increased selectivity for adenosine receptors |
Q. What strategies address discrepancies in reported toxicity data?
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like dihydrofolate reductase (DHFR) .
- QSAR models : Correlate logP values (calculated via ChemAxon) with membrane permeability data .
Methodological Challenges and Solutions
Q. How can low yields in the final coupling step be improved?
- Catalyst screening : Test alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to enhance activation efficiency .
- Temperature control : Reduce reaction temperature to 0–5°C to suppress side reactions .
Q. What analytical approaches validate batch-to-batch consistency?
Q. How are stability studies designed for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
